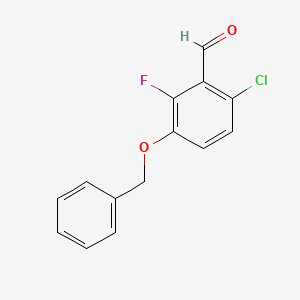
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Functional Groups: The chlorine and fluorine atoms are introduced through halogenation reactions. For instance, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using reagents like Selectfluor.
Formation of Benzyl Ether: The benzyloxy group is introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Formylation: The aldehyde group is introduced through formylation reactions such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-6-chloro-2-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Benzyloxy)-6-amino-2-fluorobenzaldehyde.
科学的研究の応用
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the benzyloxy, chloro, and fluoro groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(Benzyloxy)-6-chlorobenzaldehyde: Lacks the fluorine atom, potentially altering its chemical properties.
6-Chloro-2-fluorobenzaldehyde: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzyloxy group, makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C14H10ClFO2 |
|---|---|
分子量 |
264.68 g/mol |
IUPAC名 |
6-chloro-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10ClFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
KJVNCTZRANBJML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


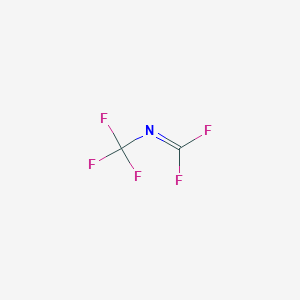
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
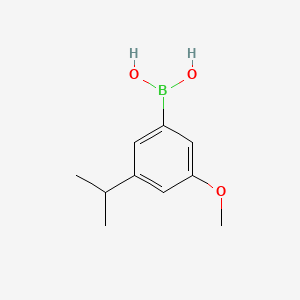
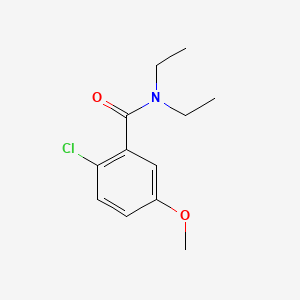

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
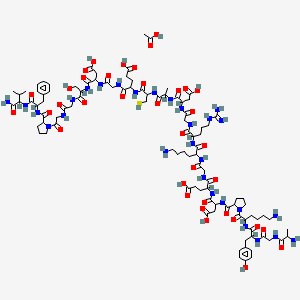
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
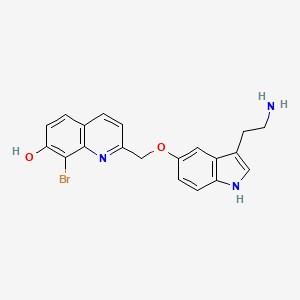
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
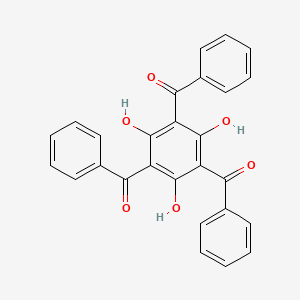
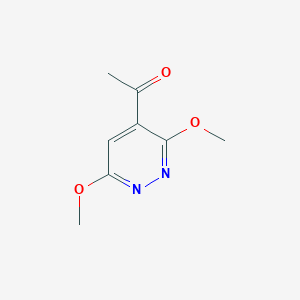
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
